molecular formula C19H21NO4 B2758769 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide CAS No. 1396799-52-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B2758769
CAS RN: 1396799-52-2
M. Wt: 327.38
InChI Key: DWCYHOYVUDPAEY-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide, also known as HMA-10, is a compound that has attracted attention in the scientific community due to its potential therapeutic applications. HMA-10 is a synthetic compound that belongs to the family of indenylamides and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Sigma-2 Receptor Probe Development

N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) exhibits significant affinity for sigma-2 receptors, indicating its potential as a ligand for studying these receptors in vitro. Its pharmacological profile aligns with known sigma-2 receptor ligands, suggesting its utility in sigma-2 receptor research and potentially in the development of sigma-2 targeted therapies (Xu et al., 2005).

Metabolic Conversion and Stability

The stability and metabolic conversion of N-(hydroxymethyl) compounds, including N-methylbenzamides, have been investigated, highlighting their role in drug metabolism and potential implications for pharmacokinetics and drug design (Ross et al., 1983).

Microsomal Demethylation

Studies on the microsomal demethylation of N,N-dimethylbenzamides reveal the formation of N-methylbenzamides and formaldehyde, providing insights into the metabolic pathways of benzamide derivatives and their potential toxicological profiles (Constantino et al., 1992).

Novel Ligands for Metal Ion Complex Formation

Research on benzoxazine dimers as ligands for rare earth metal ions, such as cerium(III), demonstrates the potential of benzamide derivatives in the development of novel materials and catalysts. The formation of single-phase ceria (CeO2) via thermal decomposition of these complexes underlines the application of such compounds in materials science (Veranitisagul et al., 2011).

Cell Proliferation Assessment in Tumors

The cellular proliferative marker N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been evaluated for imaging tumor proliferation by PET, indicating its potential in the assessment of tumor biology and therapy response (Dehdashti et al., 2013).

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-15-9-14(10-16(11-15)24-2)18(21)20-12-19(22)8-7-13-5-3-4-6-17(13)19/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCYHOYVUDPAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3,5-dimethoxybenzamide

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